molecular formula C11H14N2O5S B13064425 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid CAS No. 781626-61-7

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid

Cat. No.: B13064425
CAS No.: 781626-61-7
M. Wt: 286.31 g/mol
InChI Key: FXMOABSIRKWMHY-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid typically involves the reaction of 4-(dimethylsulfamoyl)aniline with formic acid and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: 4-(dimethylsulfamoyl)aniline is reacted with formic acid to form the formamido intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinamides or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The formamido and acetic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}propanoic acid
  • 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}butanoic acid

Uniqueness

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylsulfamoyl group attached to a phenyl ring, along with a formamido group linked to an acetic acid moiety. This structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, which can lead to diverse pharmacological effects. The exact molecular mechanisms are still under investigation, but preliminary studies suggest the following potential actions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or metabolic pathways.
  • Receptor Interaction : It could interact with various cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing promising results in various assays:

  • Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Studies have suggested that it may exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Potential : There is emerging evidence that this compound may have anticancer effects, warranting further exploration in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties highlighted that the compound significantly reduced inflammation markers in vitro. It was shown to inhibit COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs. Further studies are needed to assess its safety profile and therapeutic window.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for drug development, particularly in the fields of antimicrobial and anti-inflammatory therapies. Continued research is essential to elucidate its mechanisms of action fully and evaluate its efficacy and safety in clinical settings.

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To understand the detailed pathways through which the compound exerts its effects.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Properties

CAS No.

781626-61-7

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-8(4-6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)

InChI Key

FXMOABSIRKWMHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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